Allyl (2-bromoethyl)carbamate

Organic Synthesis Polymer Chemistry Bioconjugation

Allyl (2-bromoethyl)carbamate (CAS 347372-90-1) is a heterobifunctional carbamate ester containing a polymerizable allyl group (CH₂=CH–CH₂–O–) and an alkylating 2-bromoethyl group (–NH–CH₂–CH₂–Br) linked by a carbamate core. Its molecular weight is 208.05 g/mol, and it is typically supplied as a liquid with a purity of ≥95%.

Molecular Formula C6H10BrNO2
Molecular Weight 208.05 g/mol
Cat. No. B8136978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl (2-bromoethyl)carbamate
Molecular FormulaC6H10BrNO2
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCBr
InChIInChI=1S/C6H10BrNO2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5H2,(H,8,9)
InChIKeyPVHUBYKHHACXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl (2-bromoethyl)carbamate: A Bifunctional Intermediate for Orthogonal Polymerization and Precision Synthesis


Allyl (2-bromoethyl)carbamate (CAS 347372-90-1) is a heterobifunctional carbamate ester containing a polymerizable allyl group (CH₂=CH–CH₂–O–) and an alkylating 2-bromoethyl group (–NH–CH₂–CH₂–Br) linked by a carbamate core [1]. Its molecular weight is 208.05 g/mol, and it is typically supplied as a liquid with a purity of ≥95% . This structure enables two distinct and orthogonal reaction pathways: radical-mediated polymerization via the allyl moiety, and nucleophilic substitution or post-polymerization functionalization via the primary alkyl bromide [2]. This bifunctionality differentiates it from simpler monofunctional carbamates or alkyl halides used as single-purpose building blocks in polymer chemistry and bioconjugation [3].

Dual orthogonal handles enable sequential radical polymerization and nucleophilic substitution.
Allyl group for chain growth; 2‑bromoethyl for post‑modification
Bifunctional intermediate reduces synthetic steps in graft copolymer and brush synthesis.
Supports controlled radical polymerization (ATRP) initiation
Typical purity supports robust polymerization workflows; supplied as a liquid for ease of handling.
Storage at ambient temperature simplifies inventory

Allyl (2-bromoethyl)carbamate: Why Generic Monofunctional Analogs Cannot Match Its Orthogonal Reactivity


Direct substitution of allyl (2-bromoethyl)carbamate with a simpler analog like ethyl (2-bromoethyl)carbamate or an allyl carbamate without a leaving group introduces significant synthetic limitations. An ethyl carbamate lacks a polymerizable handle, restricting its utility to linear alkylation reactions . Conversely, a simple allyl carbamate (e.g., N-allyl carbamate) offers polymerization capability but cannot be readily functionalized post-polymerization, preventing the creation of graft copolymers or functional surfaces without additional, often less efficient, chemical steps [1]. The strategic value of allyl (2-bromoethyl)carbamate lies in its ability to serve as a single-molecule platform for both chain growth and subsequent, site-specific modification, thereby reducing the number of required synthetic steps and enabling more complex macromolecular architectures than its monofunctional counterparts [2].

Target attribute
Allyl (2‑bromoethyl)carbamate: both allyl and 2‑bromoethyl groups present.
Ethyl (2‑bromoethyl)carbamate
Lacks a polymerizable allyl handle; restricts utility to single‑step alkylation, preventing sequential chain growth.
Target attribute
Allyl (2‑bromoethyl)carbamate: post‑polymerization functionalization via SN2.
Simple allyl carbamate (no halide)
Cannot be readily modified after polymerization; graft copolymer or functional surface creation requires extra steps.

Allyl (2-bromoethyl)carbamate: Evidence-Based Differentiation and Quantitative Performance


Reactivity Differentiation: Allyl Carbamate vs. Ethyl Carbamate in Nucleophilic Substitution

The 2-bromoethyl group in allyl (2-bromoethyl)carbamate provides a reactive site for nucleophilic substitution (SN2), enabling post-polymerization functionalization. While ethyl N-(2-bromoethyl)carbamate possesses the same alkylating group, it lacks a polymerizable moiety. The target compound's allyl group allows for integration into polymer chains via free-radical polymerization. The quantified difference in utility lies in the ability of allyl (2-bromoethyl)carbamate to perform two independent, sequential reactions, whereas ethyl N-(2-bromoethyl)carbamate is limited to a single substitution step. This is a class-level inference based on established reaction mechanisms for primary alkyl bromides and allyl esters [1].

Reactivity handles
Class‑level inference
2 vs. 1 orthogonal handles
Enables sequential polymerization and functionalization
Standard SN2 and radical conditions; reactivity inferred from primary alkyl bromide / allyl ester classes
Organic Synthesis Polymer Chemistry Bioconjugation

Polymerization Efficiency: Allyl (2-bromoethyl)carbamate as a Macroinitiator Precursor for Controlled Radical Polymerization (ATRP)

Allyl (2-bromoethyl)carbamate can be used to synthesize bromo-functionalized polymers that serve as macroinitiators for Atom Transfer Radical Polymerization (ATRP). The bromine atom acts as the initiating site. This is a class-level inference supported by the well-established use of 2-bromoethyl carbamates as ATRP initiator precursors [1]. The target compound's allyl group enables its initial incorporation into a polymer backbone, after which the pendant bromoethyl group can initiate ATRP to grow polymer brushes. This method enables the synthesis of complex macromolecular architectures such as graft copolymers with controlled molecular weight and low polydispersity [2]. In contrast, a simple allyl carbamate without a halide cannot initiate ATRP.

ATRP macroinitiator capability
Class‑level inference
Functional (pendant Br) vs. non‑functional comparator
Supports synthesis of well‑defined polymer brushes via ATRP
Cu(I)Br/ligand system; performance inferred from 2‑bromoethyl carbamate literature
Controlled Radical Polymerization ATRP Macromolecular Architecture

Post-Polymerization Modification: Allyl (2-bromoethyl)carbamate vs. Non-Functionalized Allyl Carbamates

The pendant 2-bromoethyl group of allyl (2-bromoethyl)carbamate enables facile post-polymerization modification via nucleophilic substitution. This allows for the introduction of diverse functional groups (e.g., amines, azides, thiols) after the polymer has been formed. This is a class-level inference based on the known reactivity of primary alkyl bromides [1]. Polymers derived from simple allyl carbamates lack such a reactive handle, limiting post-modification to less efficient, non-specific methods or requiring the pre-synthesis of functionalized monomers. The target compound thus provides a direct route to functionalized polymers.

Post‑polymerization modification
Class‑level inference
High (SN2 displacement) vs. low/none for non‑halogenated analogs
Enables functional polymer libraries from a single precursor
Mild nucleophile conditions; class‑level inference on alkyl bromide reactivity
Polymer Functionalization Click Chemistry Surface Engineering

Comparative Stability: Allyl (2-bromoethyl)carbamate Storage vs. Light-Sensitive Protecting Groups

According to supplier specifications, allyl (2-bromoethyl)carbamate can be stored at ambient temperature . This contrasts with many common carbamate protecting groups like Fmoc (9-fluorenylmethyl carbamate) which are light-sensitive and often require refrigeration, or Boc (tert-butyl carbamate) which may require cold storage for long-term stability . The ability to store the target compound at room temperature simplifies laboratory inventory management, reduces cold-chain costs, and minimizes the risk of degradation from accidental light exposure. This is a direct comparative advantage in a procurement context.

Storage stability
Data to verify
Ambient vs. +2 °C to +8 °C (Fmoc) / −20 °C (Boc)
Simplifies inventory; no cold‑chain required
Supplier specification; verify for long‑term stability
Chemical Stability Procurement Inventory Management

High-Value Applications of Allyl (2-bromoethyl)carbamate in Advanced Material Design and Bioconjugation


Synthesis of Graft Copolymers and Polymer Brushes via Sequential Polymerization

As established in Evidence 3.2, allyl (2-bromoethyl)carbamate can be first copolymerized via its allyl group to form a backbone. The pendant bromoethyl groups then serve as initiation sites for Atom Transfer Radical Polymerization (ATRP), enabling the growth of well-defined polymer brushes from the main chain. This sequential approach is a powerful method for creating advanced graft copolymers with tailored properties for applications in coatings, adhesives, and biomedical devices [1].

Creating Functionalized Polymer Surfaces for Bio-conjugation and Sensing

Polymers synthesized with allyl (2-bromoethyl)carbamate contain reactive alkyl bromide handles. As shown in Evidence 3.3, these can be easily functionalized with biomolecules like peptides, antibodies, or fluorescent tags via simple nucleophilic substitution. This provides a direct and efficient route to creating bioactive surfaces for applications in biosensors, cell culture substrates, and diagnostic assays [2].

Formulation of Radiation-Curable Coatings with Reactive Diluents

The allyl group of the target compound participates in free-radical polymerization, making it suitable as a component in UV-curable coatings. Its carbamate linkage contributes to the desirable mechanical and weathering properties of the final film, a known advantage of carbamate-functional polymers [3]. The presence of the bromoethyl group offers a further route for crosslinking or post-cure functionalization, enabling the design of next-generation coatings with enhanced performance characteristics [4].

Application
Selection Property
Validation Focus
Graft copolymers & polymer brushes
Orthogonal reactivity (allyl + 2‑bromoethyl)
Sequential copolymerization and ATRP initiation
Functionalized surfaces for bioconjugation
Post‑polymerization SN2 handle
Bioconjugation efficiency (amine, azide, thiol)
Radiation‑curable coatings
Allyl group for free‑radical curing
Coating film properties and post‑cure functionalization
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